molecular formula C10H10N2OS3 B2883910 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 303988-38-7

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

Cat. No. B2883910
CAS RN: 303988-38-7
M. Wt: 270.38
InChI Key: MSKFRTDBAVOOCG-UHFFFAOYSA-N
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Description

5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, also known as PETT, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. PETT is a sulfur-containing heterocyclic compound that belongs to the class of thiadiazoles. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds derived from the thiadiazole class, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their potential in cancer therapy. BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), a target in cancer therapy. Analogues of BPTES have shown similar potency and better solubility compared to BPTES, offering promise in the development of therapeutic agents against cancer. These compounds have demonstrated efficacy in vitro and in mouse xenograft models of lymphoma (Shukla et al., 2012).

Solar Energy Conversion

In the field of solar energy, organo-sulfur compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds, characterized by their non-absorption of visible light and improved redox behavior, have contributed to the development of low-cost, efficient solar cells. This application demonstrates the potential of sulfur-containing compounds in renewable energy technologies (Rahman et al., 2018).

Antimicrobial Agents

Thiadiazole derivatives, such as 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant activity against bacteria like S. aureus and E. coli, as well as against fungi like A. niger. This highlights the potential of thiadiazole-based compounds in the development of new antimicrobial agents (Hussain et al., 2008).

Materials Science

In materials science, sulfur coordination polymers like catena-poly[zinc(II)-μ2-bis[5-(methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-ido-κ2N3:S]] have been synthesized and characterized. These materials exhibit wide bandgap semiconductivity and high thermal and chemical stability, making them promising candidates for use in electronic devices and sensors (Zhang et al., 2019).

Antidepressant and Anxiolytic Activity

Research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has explored their central nervous system activity, revealing that some compounds exhibit antidepressant and anxiolytic properties. These findings suggest potential therapeutic applications for thiadiazole derivatives in treating mood disorders (Clerici et al., 2001).

properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKFRTDBAVOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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